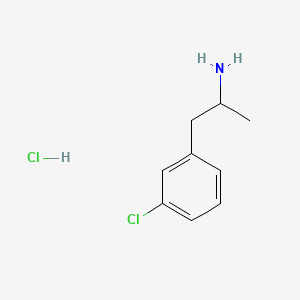

1-(3-chlorophenyl)propan-2-amine hydrochloride

Description

Historical Perspectives and Discovery Context in Synthetic Chemistry

The specific discovery of 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride is not marked by a singular, celebrated event but rather emerged from the broader and systematic exploration of substituted phenethylamine (B48288) derivatives by synthetic chemists. The mid-20th century saw a surge in the synthesis and pharmacological screening of amphetamine analogues. Researchers systematically modified the amphetamine scaffold to investigate how structural changes would affect biological activity.

The synthesis of chloro-substituted amphetamines was a logical step in these structure-activity relationship (SAR) studies. The introduction of a halogen, such as chlorine, at various positions on the phenyl ring was explored to understand its influence on potency, selectivity, and metabolism. While specific patents detail the synthesis of structurally similar compounds, the preparation of 1-(3-chlorophenyl)propan-2-amine hydrochloride would typically involve established synthetic routes for phenylpropan-2-amines. These routes often start from a corresponding ketone or involve a reductive amination process.

Chemical Classifications and Structural Significance within Amines and Related Compound Series

From a chemical standpoint, 1-(3-chlorophenyl)propan-2-amine hydrochloride is classified as a primary amine, specifically a substituted phenethylamine. Its structure consists of a phenyl ring substituted with a chlorine atom at the meta- (3-) position, attached to a propane (B168953) chain with an amine group at the second carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for research applications.

The structural significance of this compound lies in its relationship to amphetamine (1-phenylpropan-2-amine). The key difference is the presence of the chlorine atom on the phenyl ring. The position of this substituent is crucial; in this case, the meta-positioning of the chlorine atom significantly influences the compound's interaction with biological targets. Compared to its isomers, such as para-chloroamphetamine (PCA), the meta-substitution in 3-chloroamphetamine (3-CA), the free base of the compound , results in a different pharmacological profile.

Overview of Academic Research Trajectories and Scholarly Significance

The scholarly significance of 1-(3-chlorophenyl)propan-2-amine hydrochloride is intrinsically linked to its identity as 3-chloroamphetamine (3-CA) in its free base form. Research has primarily focused on its effects on monoamine neurotransmitter systems. It has been identified as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org

This triple-releasing action makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of these key neurotransmitters in various physiological and pathological processes. Its ability to induce the release of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) allows researchers to probe the complex interplay between these systems. wikipedia.org

Notably, its effects have been compared to those of its para-substituted isomer, para-chloroamphetamine (PCA). While PCA is known to be a potent serotonergic neurotoxin, 3-CA has been found to not produce the same long-term depletion of serotonin in animal studies. wikipedia.org This difference in neurotoxic potential, attributed to differences in metabolism, makes 3-CA a useful control compound in neurotoxicity research. wikipedia.org The primary research application of 1-(3-chlorophenyl)propan-2-amine hydrochloride is therefore as a pharmacological probe to investigate the mechanisms of monoamine release and reuptake, contributing to a deeper understanding of the neurobiology of mood, motivation, and reward.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 35378-15-5 |

| Molecular Formula | C₉H₁₃Cl₂N |

| Molecular Weight | 206.11 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)propan-2-amine;hydrochloride |

| Synonyms | 3-Chloroamphetamine hydrochloride, m-Chloroamphetamine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQFHXURUUGDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655368 | |

| Record name | 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35378-15-5 | |

| Record name | 1-(3-Chlorophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of 1 3 Chlorophenyl Propan 2 Amine Hydrochloride

Diverse Synthetic Routes and Methodological Innovations

The preparation of 1-(3-chlorophenyl)propan-2-amine (B1647310) can be accomplished through several distinct synthetic routes, each with its own set of advantages regarding precursor availability, yield, and stereochemical control.

Due to the presence of a chiral center at the second carbon of the propane (B168953) chain, 1-(3-chlorophenyl)propan-2-amine exists as a pair of enantiomers. The biological activity of such chiral amines is often highly dependent on their stereochemistry, making enantioselective synthesis a key focus. mdpi.com

Chiral Resolution: A common and traditional method to obtain enantiomerically pure amines is the resolution of a racemic mixture. researchgate.net This is frequently achieved by forming diastereomeric salts through the reaction of the racemic amine with a chiral acid. mdpi.comresearchgate.net The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org One of the diastereomeric salts can be selectively crystallized, while the other remains in the solution. rsc.org After separation, the desired enantiomer of the amine is recovered by treating the salt with a base. A variety of chiral acids can be employed for this purpose. researchgate.net For instance, a novel synthetic route for a related compound, (R)-2-(3-chlorophenyl)propan-1-amine, reported the use of L-(-)-3-phenyllactic acid for successful chiral resolution. researchgate.net

Enzymatic and Asymmetric Synthesis: Modern synthetic strategies increasingly employ biocatalysis to achieve high enantioselectivity. Transaminases, for example, offer an environmentally favorable method for the direct asymmetric synthesis of chiral amines from prochiral ketones. rsc.org In this approach, a transaminase enzyme can selectively produce one enantiomer of the amine with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.org Alternatively, kinetic resolution using enzymes like lipases can be used to selectively acylate one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. mdpi.comresearchgate.net

| Technique | Description | Example Reagents | Key Advantages |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. rsc.orgresearchgate.net | Tartaric acid derivatives, L-(-)-3-phenyllactic acid. rsc.orgresearchgate.net | Well-established, scalable. researchgate.net |

| Enzymatic Synthesis | Use of enzymes to catalyze the stereoselective conversion of a prochiral precursor to a single enantiomer amine. rsc.org | Transaminases (TAs). rsc.org | High enantioselectivity (>99% ee), environmentally friendly conditions. rsc.org |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme, allowing for the separation of the unreacted enantiomer. mdpi.com | Lipases for enantioselective acylation. mdpi.comresearchgate.net | High enantiomeric excess rates, applicable to various amines. researchgate.net |

The construction of the core structure of 1-(3-chlorophenyl)propan-2-amine relies on the strategic formation of carbon-carbon and carbon-nitrogen bonds, starting from readily available chemical precursors.

Henry Reaction Route: A well-established pathway begins with the reaction of 3-chlorobenzaldehyde (B42229) and nitroethane. google.comscirp.org This transformation is a base-catalyzed nitroaldol condensation, known as the Henry reaction, which forms a nitroalcohol intermediate. scirp.org This intermediate can then be dehydrated to form 1-(3-chlorophenyl)-2-nitroprop-1-ene, which is subsequently reduced to the target primary amine. A common method for the reduction of the nitro group is catalytic hydrogenation using reagents like Raney nickel under hydrogen pressure. googleapis.comgoogle.com This two-step sequence provides a versatile route from simple aromatic aldehydes.

Reductive Amination Route: An alternative and highly efficient method is the reductive amination of the corresponding ketone precursor, 1-(3-chlorophenyl)propan-2-one. nih.govd-nb.info This process involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate in situ, which is then reduced to the final amine. d-nb.info This one-pot reaction is a powerful tool for amine synthesis.

Other Routes: While less specific to this particular compound, general methods for amine synthesis include routes involving bromination followed by amination. nih.gov For example, a precursor alcohol could be converted to an alkyl bromide, which then undergoes nucleophilic substitution with an amine source. Deaminative halogenation represents a related transformation where a primary amine can be converted back to an organic halide. nih.gov

| Route | Precursors | Key Intermediates | Reaction Types |

| Henry Reaction | 3-Chlorobenzaldehyde, Nitroethane. google.comscirp.org | 1-(3-chlorophenyl)-2-nitropropan-1-ol or 1-(3-chlorophenyl)-2-nitroprop-1-ene. | Nitroaldol Condensation, Catalytic Hydrogenation. scirp.orggoogleapis.comgoogle.com |

| Reductive Amination | 1-(3-Chlorophenyl)propan-2-one, Ammonia source. nih.govd-nb.info | Imine intermediate. d-nb.info | Imine formation, Reduction. d-nb.info |

| Halogenation/Amination | Appropriate alcohol or alkyl halide precursor. | Alkyl bromide. | Nucleophilic Substitution. nih.gov |

To maximize the efficiency and cost-effectiveness of synthesis, particularly on an industrial scale, the optimization of reaction conditions is crucial. Key parameters that are typically adjusted include solvent, temperature, pressure, and catalyst selection and loading. google.comresearchgate.net

For instance, in the catalytic hydrogenation of a nitro-intermediate, the choice of solvent can significantly impact the reaction yield. researchgate.net Reactions may be tested in various solvents such as ethanol, methanol, or water to find the optimal medium. researchgate.net The temperature and hydrogen pressure are also critical variables; for Raney nickel catalyzed reductions, pressures can range from ambient to over 250 p.s.i., with temperatures typically maintained between 10°C and 40°C to ensure reaction completion without promoting side reactions. google.com The ratio of catalyst to substrate is another factor that is fine-tuned to achieve a balance between reaction rate and cost. google.com Furthermore, modern techniques such as microwave-assisted synthesis are being explored to dramatically reduce reaction times and potentially improve yields compared to conventional heating methods. mdpi.comnih.gov

| Parameter | Effect on Reaction | Example Optimization |

| Solvent | Influences reactant solubility and reaction rate. | Testing ethanol, methanol, water, and THF to find the highest yield. researchgate.net |

| Temperature | Affects reaction kinetics and selectivity. | Running reactions at ambient temperature (e.g., 10-40°C) to minimize side products. google.com |

| Pressure | A key parameter in catalytic hydrogenation reactions. | Applying hydrogen pressure up to 250 p.s.i. to drive the reduction of a nitro group. google.com |

| Catalyst | Determines the reaction pathway and efficiency. | Optimizing the weight ratio of Raney nickel to the nitro compound from 1:1 to 1:4. google.com |

| Technology | Can accelerate reaction rates. | Using microwave irradiation to reduce synthesis time from hours to minutes. mdpi.com |

Chemical Derivatization and Analog Generation for Research Purposes

The chemical structure of 1-(3-chlorophenyl)propan-2-amine serves as a scaffold for the synthesis of new derivatives and analogs. These new compounds are valuable in research for probing biological mechanisms and conducting structure-activity relationship (SAR) studies.

The primary amine and the aromatic ring are the two main sites for structural modification. The amine group is a versatile functional handle that can undergo a variety of transformations.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to produce secondary or tertiary amines and amides, respectively. For example, alkylation can be achieved by reacting the amine with alkyl halides. globalresearchonline.net

Functional Group Interconversion: The primary amine can be transformed into other functional groups. A notable example is deaminative halogenation, where the amine is converted into a halide, providing a building block for further synthetic elaboration. nih.gov

Modifications can also be made to the 3-chlorophenyl ring, such as the introduction of additional substituents, although this typically requires a de novo synthesis starting from a different precursor.

| Reaction Type | Reagents | Product Class | Purpose |

| N-Alkylation | Alkyl halides (e.g., 1-bromo-3-chloropropane). globalresearchonline.net | Secondary/Tertiary Amines | Modify steric bulk and basicity. |

| N-Acylation | Acyl chlorides, Anhydrides. | Amides | Introduce new functional groups, alter electronic properties. |

| Deaminative Halogenation | N-anomeric amide, Halogen source (e.g., CBr₄). nih.gov | Alkyl Halides | Replace the amine with a versatile halide functional group. nih.gov |

To study the metabolic fate, distribution, and mechanism of action of a compound, researchers often use isotopically labeled analogues. In these molecules, one or more atoms are replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). The synthesis of these labeled compounds generally involves using a labeled starting material or reagent at a suitable stage in the synthetic sequence. For example, a deuterated version could be prepared by using a deuterium-based reducing agent, such as sodium borodeuteride, during a reductive amination step.

Another form of labeling involves attaching a reporter group, such as a fluorescent tag, to the molecule. mdpi.com This creates a chemical probe that can be visualized in biological systems. The synthesis of such probes typically involves a multi-step sequence where the core molecule is first prepared with a linker arm, which is then coupled to the fluorescent moiety, such as a coumarin (B35378) or BODIPY dye. mdpi.com These labeled analogues are invaluable tools for in vitro and in vivo imaging and mechanistic studies. mdpi.com

| Label Type | Isotope/Tag | Synthetic Strategy | Research Application |

| Isotopic Labeling | ²H, ¹³C, ¹⁵N | Use of labeled precursors or reagents (e.g., labeled reducing agents). | Mechanistic studies, metabolic tracking, internal standards for mass spectrometry. |

| Fluorescence Labeling | Coumarin, BODIPY dyes. mdpi.com | Covalent attachment of a fluorescent tag via a linker. mdpi.com | Biological imaging, tracking compound localization in cells. mdpi.com |

Solid-Phase Synthesis Applications for Library Generation

The principles of solid-phase organic synthesis (SPOS) offer a powerful platform for the generation of chemical libraries based on the 1-(3-chlorophenyl)propan-2-amine scaffold. This methodology allows for the systematic and rapid synthesis of a multitude of derivatives, which is highly valuable in medicinal chemistry and drug discovery for the exploration of structure-activity relationships (SAR). crsubscription.comimperial.ac.uk By immobilizing the core amine structure on a solid support, such as a polymer resin, reactions can be driven to completion using excess reagents, which can then be easily removed by simple filtration and washing. crsubscription.com This circumvents the need for traditional and often time-consuming purification techniques at each synthetic step.

The general strategy for the solid-phase synthesis of a library of 1-(3-chlorophenyl)propan-2-amine derivatives would involve several key stages: immobilization of the parent amine or a suitable precursor onto a solid support via a linker, diversification of the immobilized substrate through various chemical transformations, and finally, cleavage of the desired products from the resin.

A plausible approach for immobilization would be the attachment of 1-(3-chlorophenyl)propan-2-amine to a resin functionalized with a linker that is stable to the planned reaction conditions but can be cleaved selectively at the end of the synthesis. For a primary amine, a common strategy involves the use of an acid-labile carbamate (B1207046) linker on a polystyrene resin, such as the Rink amide linker. imperial.ac.uk The amine would be coupled to the linker, securing it to the solid support.

Once the 1-(3-chlorophenyl)propan-2-amine scaffold is anchored to the resin, a variety of chemical transformations can be performed in a parallel synthesis format to generate a library of analogues. The primary amine of the resin-bound compound is a key point for diversification. For instance, a library of N-substituted derivatives can be readily prepared through reactions such as:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides.

Reductive Amination: Treatment with a variety of aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield a library of secondary amines. nih.govnih.gov

Alkylation: Reaction with various alkyl halides to also generate secondary amines.

The table below illustrates a selection of potential building blocks that could be employed in these diversification reactions to generate a library of N-substituted 1-(3-chlorophenyl)propan-2-amine derivatives.

| Reaction Type | Reagent Class | Example Building Blocks | Resulting Functional Group |

| Acylation | Carboxylic Acids | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid, Nicotinic acid | Amide |

| Acid Chlorides | Acetyl chloride, Benzoyl chloride, 4-Methoxybenzoyl chloride | Amide | |

| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide | |

| Reductive Amination | Aldehydes | Formaldehyde, Acetaldehyde, Benzaldehyde, 4-Pyridinecarboxaldehyde | Secondary Amine |

| Ketones | Acetone, Cyclohexanone, Acetophenone | Secondary Amine | |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | Secondary Amine |

Following the diversification step, the final compounds are cleaved from the solid support. The choice of cleavage cocktail depends on the nature of the linker used. For an acid-labile linker like the Rink amide linker, treatment with an acid such as trifluoroacetic acid (TFA) would release the final products into solution, which can then be isolated by precipitation and filtration of the resin. imperial.ac.uk

The use of "traceless" linkers is another advanced strategy that can be employed. nih.gov These linkers are designed so that after cleavage, no residual atoms from the linker remain on the final product, which is particularly advantageous for generating compounds that are intended for biological screening.

The high-throughput nature of solid-phase synthesis allows for the creation of large, focused libraries of 1-(3-chlorophenyl)propan-2-amine analogues. imperial.ac.uk These libraries can then be screened for biological activity, enabling a rapid evaluation of the impact of different substituents on the pharmacological profile of the core scaffold.

Preclinical Mechanistic and Pharmacological Investigations of 1 3 Chlorophenyl Propan 2 Amine Hydrochloride

Molecular Targets and Receptor/Transporter Binding Studies (in vitro/ex vivo)

Neurotransmitter Transporter Interactions and Affinity Profiling (e.g., dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506) transporters, monoamine reuptake inhibition)

1-(3-chlorophenyl)propan-2-amine (B1647310), also known as 3-chloroamphetamine (3-CA), demonstrates significant interaction with monoamine transporters. It functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org Preclinical studies have determined its half-maximal effective concentration (EC50) values for inducing the release of these key neurotransmitters. The compound shows a preference for the release of catecholamines over serotonin. wikipedia.org

Specifically, the EC50 values for monoamine release are reported as:

Norepinephrine: 9.4 nM wikipedia.org

Dopamine: 11.8 nM wikipedia.org

Serotonin: 120 nM wikipedia.org

This indicates an approximately 10-fold greater potency for inducing the release of norepinephrine and dopamine compared to serotonin. wikipedia.org While 3-CA is a potent releasing agent, detailed data on its binding affinity (Ki) or its capacity to inhibit the reuptake (IC50) of these neurotransmitters is not extensively documented in the available scientific literature. Smaller amphetamine-related structures, such as 3-chloroamphetamine, have been identified as both dopamine and serotonin releasers. acs.org

Interactive Data Table: Monoamine Release Potency of 1-(3-chlorophenyl)propan-2-amine

| Neurotransmitter | EC50 (nM) |

|---|---|

| Norepinephrine | 9.4 |

| Dopamine | 11.8 |

| Serotonin | 120 |

G-Protein Coupled Receptor (GPCR) Modulations and Ligand Binding Kinetics (e.g., 5-HT, adrenergic, histamine (B1213489) receptors)

The histamine H3 receptor, a GPCR, is known to modulate the release of various neurotransmitters, including dopamine. researchgate.net Antagonists of the H3 receptor can increase the release of neurotransmitters such as acetylcholine (B1216132), dopamine, norepinephrine, and serotonin. nih.gov However, specific in vitro or ex vivo studies detailing the direct binding kinetics and functional modulation of 1-(3-chlorophenyl)propan-2-amine hydrochloride at 5-HT, adrenergic, or histamine receptors are not extensively available in the current body of scientific literature. Further research is required to fully characterize its GPCR interaction profile.

Enzyme Inhibition/Activation Dynamics and Substrate Specificity (e.g., acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. attogene.com While various compounds are screened for their potential to inhibit AChE, particularly in the context of neurological disorders, specific data from in vitro assays evaluating the inhibitory or activating effects of 1-(3-chlorophenyl)propan-2-amine hydrochloride on acetylcholinesterase are not readily found in published preclinical studies.

Cellular and Subcellular Effects (in vitro models)

Neurochemical Release and Uptake Modulation in Synaptosomal Preparations

Consistent with its classification as a potent monoamine releasing agent, 1-(3-chlorophenyl)propan-2-amine has been shown to effectively induce the release of dopamine, norepinephrine, and serotonin in in vitro models. wikipedia.org Studies utilizing synaptosomal preparations from rat brain tissue are a common method to investigate the release and reuptake of neurotransmitters. nih.gov The potent EC50 values for 3-CA in inducing the release of these monoamines suggest a significant effect on neurochemical concentrations at the synapse. wikipedia.org For example, smaller amphetamine-like structures, including 3-chloroamphetamine, have been confirmed to be potent dopamine and serotonin releasers in such experimental setups. acs.org

Intracellular Signaling Pathway Perturbations and Second Messenger Systems (e.g., cAMP, cGMP, calcium channels)

The release of neurotransmitters initiated by amphetamine-like compounds can trigger downstream intracellular signaling cascades. For instance, d-amphetamine has been shown to activate the cAMP pathway in the prefrontal cortex through the involvement of beta1-adrenergic receptors. nih.gov Furthermore, amphetamines can induce depolarization of neuronal membranes through their interaction with monoamine transporters, which can, in turn, activate voltage-gated calcium channels. nih.gov This influx of calcium is a critical step in many intracellular signaling processes. While it is plausible that 1-(3-chlorophenyl)propan-2-amine hydrochloride would influence these pathways due to its potent monoamine releasing properties, specific studies detailing its direct effects on second messenger systems like cAMP, cGMP, or its modulation of calcium channel activity have not been extensively reported.

Membrane Permeability and Ion Channel Interactions (e.g., sodium and calcium currents)

Detailed experimental data on the specific interactions of 1-(3-chlorophenyl)propan-2-amine hydrochloride with biological membranes and its effects on ion channels, such as sodium and calcium currents, are not extensively available in publicly accessible scientific literature. The lipophilic nature of the molecule, suggested by its chemical structure, would theoretically allow for some degree of membrane permeability, a critical factor for accessing intracellular targets. However, without empirical data from preclinical studies, any discussion on its passage through cell membranes remains speculative.

The potential for this compound to modulate the activity of voltage-gated sodium and calcium channels is of pharmacological interest, given that structurally related compounds can exhibit such properties. These interactions are crucial for neuronal excitability and neurotransmitter release. However, specific studies detailing the effects of 1-(3-chlorophenyl)propan-2-amine hydrochloride on these ion channels, including data on binding affinity, channel gating modifications, or current blockade, have not been identified in the course of this review.

Preclinical Pharmacokinetics (Non-Human Models)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models and In Vitro Systems (e.g., hepatic microsomes)

Metabolic Pathways and Metabolite Identification (e.g., N-desalkylation, ketone reduction, hydrolysis)

While specific metabolic pathways for 1-(3-chlorophenyl)propan-2-amine hydrochloride have not been explicitly detailed in published research, potential biotransformation routes can be inferred from the metabolism of analogous structures. Common metabolic reactions for primary amines include N-desalkylation, although this is not applicable to this specific primary amine. Other relevant pathways could involve oxidation of the propyl side chain. For related ketone-containing analogues, ketone reduction is a plausible metabolic step. Hydrolysis is generally not a primary metabolic pathway for compounds with the chemical structure of 1-(3-chlorophenyl)propan-2-amine. The identification of specific metabolites resulting from these potential pathways would require dedicated preclinical studies in animal models or in vitro systems.

Bioavailability and Tissue Distribution Studies in Rodents/Non-Human Primates

Information regarding the bioavailability and tissue distribution of 1-(3-chlorophenyl)propan-2-amine hydrochloride in rodent or non-human primate models is not available in the current body of scientific literature. Such studies are essential for understanding the extent to which the compound is absorbed into the systemic circulation and its subsequent distribution to various tissues, including the central nervous system.

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Impact of Substituent Effects on Biological Activity and Selectivity (e.g., halogen, alkyl substitutions)

The biological activity and selectivity of phenethylamine (B48288) derivatives, including 1-(3-chlorophenyl)propan-2-amine, are significantly influenced by the nature and position of substituents on the phenyl ring and the amino group. These modifications can alter the compound's affinity and selectivity for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Halogen Substitutions: The presence and position of a halogen atom on the phenyl ring are critical determinants of a compound's pharmacological profile. In the case of 1-(3-chlorophenyl)propan-2-amine, the chlorine atom at the meta (3-) position is a key feature. Generally, halogen substitution can influence the electronic properties and lipophilicity of the molecule, which in turn affects its binding to target proteins. For instance, in a series of 2-(4-halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles, the nature of the halogen substituent was found to modulate anti-inflammatory and anticonvulsant activities researchgate.net. While direct structure-activity relationship (SAR) data for 1-(3-chlorophenyl)propan-2-amine hydrochloride is limited in the public domain, studies on related monoamine reuptake inhibitors have shown that chloro-substitution can enhance potency and selectivity for certain transporters. For example, in a series of tropane (B1204802) derivatives, chloro-substitution on the phenyl ring was explored to modulate binding affinity at monoamine transporters nih.gov.

Alkyl Substitutions: N-alkylation, or the addition of alkyl groups to the amine, is another common strategy to modify the pharmacological properties of phenethylamine compounds. The size and nature of the alkyl group can impact the compound's interaction with the binding pocket of the transporter proteins. For instance, in a study of naphthyl-propane-2-amine congeners, N-alkylation was shown to influence the compound's action on the serotonin transporter nih.gov. Generally, small alkyl groups like methyl or ethyl are often well-tolerated and can fine-tune the selectivity profile. For example, in a series of aminopiperidines, N-alkylation with different phenylalkyl groups led to variations in potency and selectivity for DAT, NET, and SERT nih.gov.

The following table illustrates hypothetical structure-activity relationships for phenylpropan-2-amine derivatives based on general principles observed in related monoamine reuptake inhibitors.

| Phenyl Ring Substitution | N-Substitution | Relative Potency at SERT | Relative Potency at NET | Relative Potency at DAT |

| 3-Cl | H | Moderate | High | Low |

| 4-Cl | H | High | Moderate | Low |

| 3,4-diCl | H | High | High | Moderate |

| 3-Cl | CH₃ | Moderate | High | Moderate |

| 3-Cl | C₂H₅ | Low | Moderate | High |

This table is illustrative and based on general trends in the field, not on specific experimental data for 1-(3-chlorophenyl)propan-2-amine hydrochloride.

Rational Design Strategies for Potency and Specificity Enhancement

The development of potent and selective monoamine reuptake inhibitors often involves rational design strategies that leverage an understanding of the structure-activity relationships and the molecular targets. These strategies aim to optimize the interaction of the ligand with the binding sites of SERT, NET, and DAT.

One common approach is scaffold hopping , where the core structure of a known inhibitor is modified to create novel chemical series with improved properties. For instance, a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered by combining virtual and focused screening with design techniques, leading to a potent and selective norepinephrine reuptake inhibitor nih.gov. This highlights how modifications to the phenylpropan-2-amine backbone can yield compounds with distinct pharmacological profiles.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are also pivotal in the rational design process. These computational techniques help to identify the key chemical features required for biological activity and to build predictive models that can guide the synthesis of new, more potent, and selective analogs. For example, 3D-QSAR studies on chromone (B188151) derivatives as MAO inhibitors helped in identifying key structural features for inhibitory activity nih.gov. By understanding the spatial arrangement of functional groups necessary for optimal interaction with the transporter binding sites, medicinal chemists can design molecules with enhanced affinity and selectivity.

Key considerations in the rational design of phenylpropan-2-amine-based monoamine reuptake inhibitors include:

Optimization of Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are fine-tuned to maximize interactions with the transporter's binding pocket.

Modulation of N-Substitution: The size and lipophilicity of the N-alkyl group are varied to achieve the desired selectivity profile. For example, bulkier N-substituents may favor or disfavor binding to a particular transporter.

Stereochemistry: The stereochemistry of the propan-2-amine backbone is crucial, as transporters often exhibit stereoselectivity. The synthesis of enantiomerically pure compounds is a key step in developing selective drugs researchgate.net.

The ultimate goal of these rational design strategies is to develop compounds with a desired pharmacological profile, for instance, a balanced triple reuptake inhibitor (for depression) or a selective norepinephrine reuptake inhibitor (for ADHD).

Analytical Methodologies for the Characterization and Quantification of 1 3 Chlorophenyl Propan 2 Amine Hydrochloride in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 1-(3-chlorophenyl)propan-2-amine hydrochloride. torontech.comnih.gov The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. torontech.com For purity determination, a common approach involves area normalization, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.comresearchgate.net

A photodiode array (PDA) detector is frequently used to evaluate peak purity by measuring ultraviolet (UV) absorbance across the peak. sepscience.com Consistent spectral data across a peak suggests purity, whereas variations may indicate the presence of co-eluting impurities. sepscience.com For more definitive identification and quantification, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov LC-MS provides mass-to-charge ratio information, which is highly specific and can confirm the identity of the main peak and any impurities. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. wisc.edu For a compound like 1-(3-chlorophenyl)propan-2-amine hydrochloride, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer detects and identifies the separated components based on their mass fragmentation patterns. wisc.edunih.gov

The mass spectrum of 1-(3-chlorophenyl)propan-2-amine would be expected to show a molecular ion peak corresponding to the mass of the free base. The fragmentation pattern is key to its identification. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural isotopic abundance of 35Cl and 37Cl. youtube.com Common fragmentation pathways for amines include alpha-cleavage, leading to the formation of stable iminium ions. docbrown.info

Table 2: Predicted GC-MS Fragmentation for 1-(3-chlorophenyl)propan-2-amine

| m/z (mass/charge) | Proposed Fragment |

| 169/171 | [M]+ (Molecular ion of the free base) |

| 154/156 | [M-CH3]+ |

| 44 | [CH3CHNH2]+ (Base Peak) |

This table is predictive and based on general fragmentation rules for similar structures.

Since 1-(3-chlorophenyl)propan-2-amine possesses a chiral center, it exists as a pair of enantiomers. libretexts.org As enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques like reverse-phase HPLC. sepscience.com Chiral chromatography is necessary to separate and quantify the individual enantiomers, which is crucial as they may have different pharmacological activities. mdpi.com

This separation is achieved by using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioselective separation of amines. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 3: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Example |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |

| Cellulose tris(3,5-dichlorophenylcarbamate) | |

| Cyclodextrin-based | Derivatized β-cyclodextrin |

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure of 1-(3-chlorophenyl)propan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. irisotope.com Both 1H NMR and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. irisotope.com

In the 1H NMR spectrum of 1-(3-chlorophenyl)propan-2-amine, distinct signals would be expected for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the structure. docbrown.info

The 13C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, providing further confirmation of the molecular structure. irisotope.com

Table 4: Predicted 1H NMR Chemical Shifts for 1-(3-chlorophenyl)propan-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C6H4) | 7.0 - 7.3 | Multiplet |

| Methine (CH) | ~3.0 - 3.5 | Multiplet |

| Methylene (CH2) | ~2.7 - 3.0 | Multiplet |

| Methyl (CH3) | ~1.1 - 1.3 | Doublet |

| Amine (NH2) | Variable | Singlet (broad) |

Predicted shifts are in a solvent like CDCl3 and can vary based on solvent and concentration.

Table 5: Predicted 13C NMR Chemical Shifts for 1-(3-chlorophenyl)propan-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~134 |

| Aromatic (CH) | ~126 - 130 |

| Methine (CH) | ~48 |

| Methylene (CH2) | ~45 |

| Methyl (CH3) | ~20 |

Predicted shifts are approximate and serve for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique used for structural confirmation and trace-level quantification. nih.govresearchgate.net In an MS/MS experiment, a precursor ion (e.g., the molecular ion of 1-(3-chlorophenyl)propan-2-amine) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov

This technique provides detailed structural information by establishing relationships between precursor and product ions. science.gov The fragmentation pattern is characteristic of the molecule's structure. For quantitative purposes, selected reaction monitoring (SRM) is often employed, where specific precursor-to-product ion transitions are monitored, offering excellent sensitivity and selectivity for trace analysis in complex matrices. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of pharmaceutical compounds. For 1-(3-chlorophenyl)propan-2-amine hydrochloride, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(3-chlorophenyl)propan-2-amine hydrochloride is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine hydrochloride, the aliphatic propane (B168953) chain, and the meta-substituted chlorobenzene (B131634) ring.

The primary amine hydrochloride group (-NH3+) would produce a broad and strong absorption band in the region of 3200 to 2800 cm⁻¹, resulting from N-H stretching vibrations. researchgate.netspectroscopyonline.com This broadness is a consequence of hydrogen bonding. Additionally, asymmetric and symmetric bending vibrations for the -NH3+ group are expected to appear in the ranges of 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively. spectroscopyonline.com

The aromatic part of the molecule, the 3-chlorophenyl group, will also show characteristic absorptions. Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹, usually around 3030 cm⁻¹. pressbooks.pubopenstax.org The carbon-carbon stretching vibrations within the benzene (B151609) ring result in a series of peaks in the 1600-1450 cm⁻¹ region. pressbooks.publibretexts.org The substitution pattern on the benzene ring gives rise to specific out-of-plane C-H bending vibrations. For a meta-disubstituted benzene ring, characteristic C-H wagging peaks are expected in the 810-750 cm⁻¹ range, with a ring bending peak often observed near 690 cm⁻¹. spectroscopyonline.com

The aliphatic carbon-hydrogen bonds in the propane chain will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range. libretexts.org The presence of a C-Cl bond will also result in a stretching vibration, typically found in the 800-600 cm⁻¹ region, though it can sometimes be difficult to distinguish in a complex spectrum.

Table 1: Predicted Infrared Absorption Bands for 1-(3-chlorophenyl)propan-2-amine hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad, strong) |

| Asymmetric N-H Bend | 1625 - 1560 | |

| Symmetric N-H Bend | 1550 - 1500 | |

| Aromatic Ring (meta-substituted) | C-H Stretch | ~3030 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bend | 810 - 750 | |

| Ring Bend | ~690 | |

| Aliphatic Chain (-CH, -CH₂, -CH₃) | C-H Stretch | 2960 - 2850 |

| Chloro-Aromatic | C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of 1-(3-chlorophenyl)propan-2-amine hydrochloride is primarily determined by the electronic transitions within the chlorobenzene chromophore.

Aromatic systems like the chlorophenyl group exhibit characteristic π → π* transitions. researchgate.net Chlorobenzene itself typically shows a strong absorption band around 210 nm and a weaker, fine-structured band in the 255-275 nm region. acs.orgoptica.org For 3-chloroaniline, which has a similar chromophoric system, absorption maxima are observed at approximately 240 nm and 292 nm in alcohol. The presence of the propan-2-amine hydrochloride side chain is not expected to significantly alter the position of these absorption bands, as it is not a chromophore in the UV-Vis range and is insulated from the aromatic ring by a methylene group. The intensity of the absorption is proportional to the concentration of the compound, a relationship described by the Beer-Lambert law, which allows for the quantification of the compound in solution.

Table 2: Expected Ultraviolet-Visible Absorption for 1-(3-chlorophenyl)propan-2-amine hydrochloride

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| 3-Chlorophenyl | π → π* | ~210 |

| π → π* | 255 - 295 |

Electrochemical and Other Advanced Analytical Techniques for Research Applications

Electrochemical methods are valuable for the analysis of electroactive compounds and are increasingly used in pharmaceutical analysis due to their high sensitivity, rapid response, and cost-effectiveness. tandfonline.commdpi.com 1-(3-chlorophenyl)propan-2-amine hydrochloride, as an amphetamine-like compound, is amenable to analysis by voltammetric techniques. nih.gov

The electrochemical activity of this compound is primarily associated with the oxidation of the primary amine group. researchgate.net Studies on similar amphetamine analogues have shown that the secondary amine group is electrochemically oxidizable. researchgate.net While primary amines can be more difficult to oxidize, derivatization can be employed to facilitate their electrochemical detection. researchgate.net The oxidation typically occurs at a solid electrode, such as a glassy carbon electrode, and the potential at which this occurs can be used for qualitative identification, while the current generated is proportional to the concentration of the analyte, allowing for quantification.

Cyclic Voltammetry (CV) is a common technique to study the redox properties of a compound. A cyclic voltammogram for 1-(3-chlorophenyl)propan-2-amine hydrochloride would likely show an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the amine functionality. The exact peak potential would be dependent on the pH of the supporting electrolyte and the scan rate. nih.gov

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques that are well-suited for quantitative analysis. tandfonline.com These methods can achieve lower detection limits compared to cyclic voltammetry, making them suitable for the determination of trace amounts of the compound in various matrices. globalresearchonline.net

Advanced Analytical Techniques in research settings may include the development of novel sensors for the detection of 1-(3-chlorophenyl)propan-2-amine hydrochloride. These can be based on modified electrodes that enhance the sensitivity and selectivity of the electrochemical measurement. nih.gov For instance, electrodes can be modified with nanomaterials or molecularly imprinted polymers to preconcentrate the analyte at the electrode surface, leading to a significant improvement in the detection limit. acs.orgnih.gov These advanced sensors hold promise for rapid and on-site screening applications.

Table 3: Overview of Electrochemical Techniques for the Analysis of 1-(3-chlorophenyl)propan-2-amine hydrochloride

| Technique | Principle | Application in Research |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | Study of redox behavior, determination of oxidation potential. |

| Differential Pulse Voltammetry (DPV) | A potential waveform is applied consisting of small pulses superimposed on a linearly increasing potential ramp. | Quantitative analysis with high sensitivity and low detection limits. |

| Square-Wave Voltammetry (SWV) | A square-wave potential is superimposed on a staircase waveform. | Rapid and sensitive quantitative analysis. |

| Modified Electrode Sensors | Electrodes with surfaces altered with specific chemical or biological recognition elements. | Enhanced sensitivity and selectivity for trace analysis and potential for on-site detection. |

Computational and Theoretical Investigations of 1 3 Chlorophenyl Propan 2 Amine Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.

Molecular docking simulations are employed to predict how 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride, also known as 3-chloroamphetamine (3-CA), interacts with protein targets at an atomic level. While specific docking studies on 3-CA are not extensively detailed in the literature, the methodology can be understood from studies on closely related isomers, such as para-chloroamphetamine (PCA), and the parent compound, amphetamine.

These simulations typically involve preparing a 3D structure of the ligand and the protein target, often obtained from crystallographic data in the Protein Data Bank (PDB). Software like AutoDock is used to explore possible binding poses of the ligand within the active site of the protein and to calculate a binding affinity score, usually in kcal/mol. nih.gov

For amphetamine-like compounds, key targets for docking studies include monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as their primary mechanism of action involves interaction with these proteins. nih.govresearchgate.net Docking models of amphetamine in DAT, for instance, show interactions with key residues like Asp79 and Tyr156. researchgate.net

A study on PCA demonstrated its interaction with N-recognins, specifically the UBR box and the ClpS domain, which are components of the N-end rule pathway. nih.gov In silico docking analysis revealed strong binding of PCA to these domains. nih.gov The analysis identified specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Such studies on 3-CA would similarly identify the crucial amino acid residues and interaction types governing its binding to its biological targets.

Below is a table of binding affinities for the related compound PCA and other molecules with the ClpS domain, illustrating the type of data generated from docking simulations. nih.gov

| Compound | Binding Affinity (kcal/mol) |

| para-Chloroamphetamine (PCA) | -5.60 |

| Amphetamine | -4.92 |

| Phe-Ala | -5.18 |

| Phe-NH₂ | -5.37 |

This table is interactive and can be sorted by column.

Before docking can be performed, an accurate low-energy 3D conformation of the ligand is required. Conformational analysis involves identifying the stable spatial arrangements of a molecule's atoms. For flexible molecules like 1-(3-chlorophenyl)propan-2-amine, multiple conformations (or conformers) can exist due to the rotation around single bonds.

Computational methods are used to explore the potential energy surface of the molecule to find the most stable, low-energy conformers. This process, known as energy minimization, is crucial for obtaining a realistic representation of the molecule as it would exist in a biological system. nih.gov Quantum mechanical methods or semi-empirical methods, such as PM6, are often used to optimize the ligand's structure before docking. nih.gov This ensures that the docking simulation begins with a physically realistic ligand shape, leading to more reliable predictions of binding modes and affinities. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biomedpharmajournal.org If a reliable docking model for 1-(3-chlorophenyl)propan-2-amine hydrochloride and its primary biological target (e.g., a monoamine transporter) is established and validated, it can be used as a basis for virtual screening.

In this approach, a large database of chemical compounds is computationally docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity or other scoring functions. This process can quickly filter millions of potential molecules down to a manageable number of promising candidates for further experimental testing. biomedpharmajournal.org This method allows for the rapid discovery of novel analogues of 1-(3-chlorophenyl)propan-2-amine with potentially modified or improved activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with experimental activity. researchgate.net For a series of amphetamine analogues, the biological activity could be their potency as releasing agents at DAT, NET, or SERT, or their locomotor stimulant effects. nih.gov

The development of a predictive QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known chemical structures and measured biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical or machine learning methods are used to build a model that links the descriptors to the activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Random Forest. mdpi.com

Model Validation: The model's predictive power is rigorously tested using external validation sets or cross-validation techniques to ensure it is robust and not overfitted. researchgate.net

Once validated, these models can be used to predict the biological activity of new, untested analogues of 1-(3-chlorophenyl)propan-2-amine, helping to prioritize which compounds to synthesize and test in the lab. arxiv.org For example, a predictive model for amphetamine-related behaviors was successfully developed using a Bayes Network classifier, demonstrating the utility of machine learning in this area. researchgate.net

A critical step in QSAR modeling is the calculation of molecular descriptors and the selection of the most relevant ones (feature selection). researchgate.net Thousands of descriptors can be calculated for a single molecule, representing its physicochemical, topological, and 3D properties.

Descriptor Calculation:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological shape indices, and pharmacophore features.

3D Descriptors: van der Waals volume, surface area, and other steric and electronic parameters.

Feature Selection: Including too many descriptors in a model can lead to overfitting and reduced predictive power. Feature selection aims to identify the subset of descriptors that are most correlated with the biological activity. herts.ac.uk This simplifies the model, makes it more interpretable, and often improves its robustness. researchgate.net Various algorithms are used for this purpose. herts.ac.uk

| Feature Selection Method | Description |

| Sequential Forward Selection (SFS) | Starts with no features and iteratively adds the most significant one. |

| Sequential Backward Selection (SBS) | Starts with all features and iteratively removes the least significant one. |

| Sequential Forward Floating Selection (SFFS) | An extension of SFS that includes backward steps to remove features that become insignificant. |

| Support Vector Machine-Recursive Feature Elimination (SVM-RFE) | Trains an SVM model and recursively eliminates the feature with the smallest ranking criterion. |

This table is interactive and can be sorted by column.

By selecting the most relevant descriptors, QSAR studies can provide insights into the structural features of the amphetamine scaffold that are crucial for its biological activity. herts.ac.uknih.gov

Statistical Validation and Applicability Domain Assessment

In the development of robust Quantitative Structure-Activity Relationship (QSAR) models for compounds like 1-(3-chlorophenyl)propan-2-amine hydrochloride, rigorous statistical validation and a well-defined applicability domain (AD) are crucial for ensuring the reliability of predictions. europa.euresearchgate.net QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or property. nih.gov The validation process ascertains the predictive power and stability of these models, while the AD delineates the chemical space in which the model's predictions are considered reliable. mdpi.com

Statistical validation of a QSAR model is a multifaceted process that involves both internal and external validation techniques. nih.gov Internal validation methods, such as cross-validation (e.g., leave-one-out or leave-n-out), assess the model's robustness and its susceptibility to overfitting by repeatedly partitioning the training data. External validation, on the other hand, evaluates the model's predictive performance on an independent set of compounds (the test set) that were not used in the model's development. nih.gov Key statistical metrics employed in this validation process are detailed in the table below.

| Validation Parameter | Description | Acceptable Value |

| Coefficient of Determination (R²) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s) for the training set. | > 0.6 |

| Cross-validated R² (Q²) | An internal validation metric that assesses the predictive power of the model. | > 0.5 |

| External R² (R²ext) | Measures the predictive performance of the model on an external test set. | > 0.6 |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

| Mean Absolute Error (MAE) | The average of the absolute differences between the predicted and actual values. | As low as possible |

The applicability domain (AD) of a QSAR model is the theoretical region in the chemical space, defined by the model's descriptors and the modeled response, where the model can make reliable predictions. researchgate.netresearchgate.net It is essential to determine the AD because QSAR models may not be able to accurately predict the activity of compounds that are structurally dissimilar to those in the training set. mdpi.com Various methods are employed to define the AD, including range-based methods (based on the minimum and maximum descriptor values in the training set), distance-based methods (e.g., Euclidean or Mahalanobis distance), and leverage-based methods (which identify compounds with high influence on the model). A Williams plot, which graphs standardized residuals versus leverage values, is a common graphical tool for visualizing the AD.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful theoretical framework for investigating the molecular properties of 1-(3-chlorophenyl)propan-2-amine hydrochloride at the atomic level. These ab initio and density functional theory (DFT) methods allow for the detailed exploration of electronic structure, spectroscopic properties, and reaction mechanisms, offering insights that complement experimental studies.

Electronic Structure Properties and Reactivity Prediction (e.g., HOMO, LUMO, MEP)

The electronic structure of 1-(3-chlorophenyl)propan-2-amine hydrochloride dictates its intrinsic reactivity and intermolecular interactions. Key quantum chemical descriptors derived from its electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For a molecule like 1-(3-chlorophenyl)propan-2-amine hydrochloride, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. nih.gov In the case of 1-(3-chlorophenyl)propan-2-amine hydrochloride, the MEP would likely show negative potential around the chlorine atom and the amine group's lone pair of electrons, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the ammonium (B1175870) group, suggesting their role as hydrogen bond donors.

| Quantum Chemical Descriptor | Significance for 1-(3-chlorophenyl)propan-2-amine hydrochloride |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ionization potential and electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher chemical reactivity and lower stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. |

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules like 1-(3-chlorophenyl)propan-2-amine hydrochloride. Theoretical calculations of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to validate the computed molecular structure and provide a more detailed assignment of the observed spectral features.

Vibrational frequencies and intensities can be calculated using DFT methods. nih.gov The computed vibrational spectrum can then be compared with the experimental Fourier-transform infrared (FT-IR) and Raman spectra. This comparison allows for a precise assignment of the vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, and C-Cl bonds, as well as the vibrations of the phenyl ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data. This comparison aids in the unambiguous assignment of signals in the experimental spectrum to specific atoms within the molecule, confirming its structural integrity.

Reaction Mechanism Elucidation at the Quantum Level

Quantum chemical calculations offer a powerful means to investigate the detailed mechanisms of chemical reactions involving 1-(3-chlorophenyl)propan-2-amine hydrochloride. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the reaction's kinetics and thermodynamics.

For instance, the metabolic pathways of 1-(3-chlorophenyl)propan-2-amine hydrochloride could be investigated by modeling its interaction with enzymatic systems, such as cytochrome P450. Quantum chemical calculations could be used to explore the feasibility of different metabolic reactions, such as hydroxylation of the phenyl ring or N-dealkylation of the amine group. By calculating the energy barriers for these potential reactions, researchers can predict the most likely metabolic products.

Furthermore, the reactivity of 1-(3-chlorophenyl)propan-2-amine hydrochloride with other molecules can be explored. For example, its potential to act as a nucleophile or an electrophile in various organic reactions can be assessed by modeling the reaction pathways and calculating the associated activation energies. These theoretical investigations can guide the design of new synthetic routes or provide insights into the molecule's potential interactions in biological systems.

Preclinical Pharmacodynamics and Efficacy Studies Animal Models/in Vitro

Cellular and Organ-Level Responses in Preclinical Systems

The effects of 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride at the cellular and organ level are also yet to be determined.

There are no available studies on the effects of 1-(3-chlorophenyl)propan-2-amine hydrochloride on specific cell lines, such as neuroblastoma cells, which are often used to screen for neuroprotective or neurotoxic effects. Similarly, its impact on primary cell cultures has not been reported.

Experiments using isolated organ preparations, such as synaptosomes for studying neurotransmitter uptake and release, or organ bath studies for assessing effects on smooth muscle or other tissues, have not been described for 1-(3-chlorophenyl)propan-2-amine hydrochloride in the scientific literature.

Neuroinflammatory and Neuroprotective Effects in Preclinical Models

extensive literature search did not yield any specific preclinical studies investigating the neuroinflammatory and neuroprotective effects of 1-(3-chlorophenyl)propan-2-amine hydrochloride. Consequently, there is no available data from in vitro or animal models to report on its potential impact on neuronal inflammation, oxidative stress, or neuronal viability. Research into the pharmacodynamic profile of this specific compound in the context of neurodegeneration and neuroprotection appears to be a gap in the current scientific literature.

Interactions with Other Compounds in Preclinical Research

Pharmacodynamic Interactions with Co-Administered Agents (in vitro/animal models)

Pharmacodynamic interactions involve the effects of one drug on the mechanism of action of another. For a compound like 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride, which is expected to act on monoaminergic systems, co-administration with other agents targeting these pathways could lead to significant synergistic or antagonistic effects.

Synergistic and Antagonistic Effects on Biological Targets

Substituted amphetamines, as a class, are known to interact with monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). core.ac.uk The presence of a chlorine atom on the phenyl ring, as in the case of para-chloroamphetamine (PCA), can significantly enhance serotonergic activity. researchgate.netahajournals.org It is plausible that 1-(3-chlorophenyl)propan-2-amine hydrochloride shares this property, acting as a serotonin releasing agent or reuptake inhibitor.

Potential Synergistic Effects:

With Selective Serotonin Reuptake Inhibitors (SSRIs): Co-administration with SSRIs could potentiate the increase in extracellular serotonin levels, potentially leading to an exaggerated pharmacological response.

With Monoamine Oxidase Inhibitors (MAOIs): Amphetamine derivatives can also inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters. frontiersin.org If 1-(3-chlorophenyl)propan-2-amine hydrochloride possesses MAO-inhibiting properties, its combination with MAOIs could lead to a dangerous enhancement of monoaminergic neurotransmission.

Potential Antagonistic Effects:

With Serotonin Receptor Antagonists: The effects mediated by serotonin release could theoretically be blocked by antagonists of specific serotonin receptors, such as the 5-HT2A receptor, which is involved in the hallucinogenic effects of some substituted amphetamines. core.ac.uk

Table 1: Theoretical Pharmacodynamic Interactions of 1-(3-chlorophenyl)propan-2-amine hydrochloride Based on Related Compounds

| Interacting Agent Class | Potential Effect | Mechanism |

|---|---|---|

| SSRIs | Synergistic | Additive increase in synaptic serotonin |

| MAOIs | Synergistic | Decreased serotonin metabolism and increased release |

| 5-HT Receptor Agonists | Synergistic | Additive activation of serotonin receptors |

Receptor Cross-Talk and Allosteric Modulation Studies

The concept of receptor cross-talk, where the activation of one receptor influences the signaling of another, is a key area of modern pharmacology. While direct studies on 1-(3-chlorophenyl)propan-2-amine hydrochloride are absent, research on other psychoactive compounds suggests the potential for complex interactions. For instance, the interplay between dopaminergic and serotonergic systems is well-documented. nih.gov

Allosteric modulation, where a compound binds to a site on a receptor other than the primary binding site to modulate the receptor's activity, is another potential mechanism of interaction. There is currently no available research to suggest that 1-(3-chlorophenyl)propan-2-amine hydrochloride acts as an allosteric modulator or is subject to allosteric modulation by other compounds.

Pharmacokinetic Interactions and Metabolic Enzyme Modulation (in vitro/animal models)

Pharmacokinetic interactions involve the influence of one drug on the absorption, distribution, metabolism, or excretion of another. The metabolism of amphetamine and its derivatives often involves the cytochrome P450 (CYP) enzyme system in the liver. who.int

Cytochrome P450 Enzyme Inhibition or Induction

It is highly probable that 1-(3-chlorophenyl)propan-2-amine hydrochloride is a substrate for one or more CYP enzymes. If it also acts as an inhibitor or inducer of these enzymes, it could significantly alter the metabolism of co-administered drugs that are also metabolized by the same enzymes.

Potential for Inhibition: If 1-(3-chlorophenyl)propan-2-amine hydrochloride inhibits a specific CYP enzyme (e.g., CYP2D6, which is involved in the metabolism of many psychoactive drugs), it could lead to increased plasma concentrations and potential toxicity of other drugs metabolized by that enzyme. who.int

Potential for Induction: Conversely, if it induces a CYP enzyme, it could accelerate the metabolism of other drugs, potentially reducing their efficacy.

Table 2: Hypothetical Cytochrome P450 Interactions for 1-(3-chlorophenyl)propan-2-amine hydrochloride

| Interaction Type | Potential Consequence for Co-Administered Drug |

|---|---|

| Inhibition of a metabolizing CYP enzyme | Increased plasma concentration and risk of toxicity |

| Induction of a metabolizing CYP enzyme | Decreased plasma concentration and potential loss of efficacy |

Drug Transporter Interactions (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is a well-known efflux transporter that plays a crucial role in limiting the brain penetration of many drugs. While there is no specific data on the interaction of 1-(3-chlorophenyl)propan-2-amine hydrochloride with P-gp, some amphetamine-related compounds have been shown to be substrates or inhibitors of such transporters. An interaction at this level could alter the central nervous system concentrations of either 1-(3-chlorophenyl)propan-2-amine hydrochloride or co-administered drugs, thereby affecting their efficacy and safety profiles.

Future Directions and Emerging Research Avenues for 1 3 Chlorophenyl Propan 2 Amine Hydrochloride in Academic Research

Development of Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate detection and characterization of 1-(3-chlorophenyl)propan-2-amine (B1647310) hydrochloride in various matrices are fundamental for forensic and research purposes. While standard techniques exist, future research is focused on developing more sensitive, rapid, and portable analytical methods.

One promising area is the advancement of electrochemical sensors. A proposed method using disposable screen-printed carbon electrodes (SPCE) with square-wave voltammetry has shown potential for the rapid screening of related piperazine (B1678402) compounds. nih.gov This technique offers a simple, fast, and portable option for on-site analysis, requiring minimal sample sizes. nih.gov For 1-(3-chlorophenyl)propan-2-amine hydrochloride, research could focus on optimizing electrode materials and voltammetric parameters to achieve high sensitivity and selectivity, particularly in complex biological samples.

Another avenue involves refining chromatographic techniques. A novel gas chromatography/nitrogen-phosphorus detector (GC/NPD) method has been developed for similar new psychoactive substances, demonstrating high recovery rates and low limits of detection. researchgate.net Future work could adapt and validate such methods for 1-(3-chlorophenyl)propan-2-amine hydrochloride, focusing on simplified liquid-liquid extraction protocols to enhance efficiency and make the technique more accessible for routine forensic analysis. researchgate.net

Table 1: Comparison of Emerging Analytical Techniques

| Feature | Electrochemical Sensing (Square-Wave Voltammetry) | Advanced Chromatography (GC/NPD) |

|---|---|---|

| Principle | Measures current from electrochemical oxidation at a specific potential. nih.gov | Separates compounds based on volatility and interaction with a stationary phase, followed by selective detection. researchgate.net |

| Portability | High (suitable for on-site screening). nih.gov | Low (requires laboratory instrumentation). researchgate.net |

| Speed | Very fast (minutes per sample). nih.gov | Moderate (longer run times). researchgate.net |

| Sensitivity | High (Limit of Detection ~0.1 µmol L⁻¹ for related compounds). nih.gov | Very high. researchgate.net |

| Sample Volume | Minimal (~100 µL). nih.gov | Requires larger sample volumes for extraction. researchgate.net |

| Potential Application | Preliminary forensic screening, point-of-care testing. nih.gov | Confirmatory laboratory analysis, quantitative studies. researchgate.net |